molecular formula C19H15FN6O2 B2625072 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 941999-99-1

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2625072
CAS No.: 941999-99-1
M. Wt: 378.367
InChI Key: DCAIQFRWWCYTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Indole Derivative Preparation: The indole moiety is prepared by Fischer indole synthesis, starting from phenylhydrazine and acetone.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes.

    Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

    Diagnostic Agents: Potential use in the development of diagnostic imaging agents.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a different position of the fluorine atom.

    N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Chlorine substituent instead of fluorine.

    N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamide: Ethyl group instead of methyl on the indole ring.

Uniqueness

The unique combination of the fluorophenyl group, tetrazole ring, and indole moiety in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-11-17(14-7-2-3-8-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-6-4-5-12(20)9-13/h2-9,22H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAIQFRWWCYTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.